6-Bromo-3-hydroxypicolinaldehyde

Catalog No.
S13592524
CAS No.
M.F
C6H4BrNO2
M. Wt
202.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-hydroxypicolinaldehyde

Product Name

6-Bromo-3-hydroxypicolinaldehyde

IUPAC Name

6-bromo-3-hydroxypyridine-2-carbaldehyde

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

InChI

InChI=1S/C6H4BrNO2/c7-6-2-1-5(10)4(3-9)8-6/h1-3,10H

InChI Key

WXXYTQPPYLYQGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)C=O)Br

6-Bromo-3-hydroxypicolinaldehyde is an organic compound with the molecular formula C6H4BrNO2C_6H_4BrNO_2 and a molar mass of approximately 202.01 g/mol. It is characterized by a bromine atom attached to the sixth position of a pyridine ring, along with a hydroxyl group at the third position and an aldehyde functional group. This compound appears as a white solid and is soluble in various organic solvents and water, making it versatile for different applications in chemical synthesis and biological studies .

Due to its functional groups:

  • Electrophilic Substitution: The presence of the bromine atom makes the compound susceptible to electrophilic aromatic substitution reactions. The hydroxyl group can also act as a directing group, influencing the position of substitution on the aromatic ring.
  • Condensation Reactions: The aldehyde group can undergo condensation reactions with amines or other nucleophiles, forming imines or related compounds.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions are essential for synthesizing various derivatives and exploring its reactivity in organic chemistry .

The biological activity of 6-Bromo-3-hydroxypicolinaldehyde has been investigated, particularly regarding its potential as an antibacterial and antifungal agent. Compounds with similar structural features have shown significant activity against various pathogens, suggesting that this compound may exhibit similar properties. Its ability to interact with biological targets could make it a candidate for further pharmacological studies .

Several methods can be employed to synthesize 6-Bromo-3-hydroxypicolinaldehyde:

  • Bromination of Picolinaldehyde: Starting from 3-hydroxypicolinaldehyde, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Hydroxylation of Bromopicolinaldehyde: An alternative route involves the hydroxylation of 6-bromopicolinaldehyde using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Refluxing Techniques: The compound can also be synthesized through refluxing techniques involving appropriate precursors and solvents to facilitate reaction completion .

6-Bromo-3-hydroxypicolinaldehyde finds applications in various fields:

  • Pharmaceuticals: Its potential antibacterial and antifungal properties make it a candidate for drug development.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Research: Used in studies focused on understanding structure-activity relationships in medicinal chemistry.

These applications highlight its significance in both industrial and academic settings .

Interaction studies involving 6-Bromo-3-hydroxypicolinaldehyde often focus on its binding affinity to biological targets, such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures may interact with specific proteins involved in microbial resistance mechanisms. Understanding these interactions is crucial for developing effective therapeutic agents .

Several compounds share structural similarities with 6-Bromo-3-hydroxypicolinaldehyde, each possessing unique properties:

Compound NameCAS NumberSimilarity IndexUnique Features
6-Bromo-3-methoxypicolinic acid1256810-26-00.93Contains a methoxy group instead of hydroxyl.
6-Bromo-2-pyridinecarboxylic acid21190-87-40.86Different carboxylic acid functionality.
Methyl 4,6-dibromo-3-hydroxypicolinate321596-55-80.83Contains additional bromine substituents.
6-Bromo-4-methoxypicolinic acid1060805-13-10.83Features a methoxy group at the fourth position.
3-Hydroxy-6-methylpicolinic acid14162-88-00.77Methyl substitution at the sixth position.

These comparisons illustrate how variations in substituents affect the chemical behavior and potential applications of similar compounds, underscoring the uniqueness of 6-Bromo-3-hydroxypicolinaldehyde within this class of chemicals .

6-Bromo-3-hydroxypicolinaldehyde belongs to the pyridine derivative family, distinguished by its substitution pattern at the 2-, 3-, and 6-positions. The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 6-bromo-3-hydroxypyridine-2-carbaldehyde, reflecting the positions of the bromine, hydroxyl, and aldehyde groups on the pyridine ring. Its molecular formula, C₆H₄BrNO₂, corresponds to a planar aromatic system with polar functional groups that influence its reactivity and solubility.

Structural and Physical Properties

The compound’s structure is confirmed by spectroscopic data, including its SMILES notation (C1=CC(=NC(=C1O)C=O)Br) and InChIKey (WXXYTQPPYLYQGA-UHFFFAOYSA-N). While experimental data on its melting and boiling points are limited, analogous bromopyridine derivatives, such as 6-bromopyridine-2-carbaldehyde, exhibit melting points of 81–85°C and predicted boiling points near 248°C. These properties suggest that 6-bromo-3-hydroxypicolinaldehyde is a solid at room temperature with moderate thermal stability.

Table 1: Key Properties of 6-Bromo-3-hydroxypicolinaldehyde

PropertyValueSource
Molecular FormulaC₆H₄BrNO₂
Molecular Weight202.01 g/mol
IUPAC Name6-Bromo-3-hydroxypyridine-2-carbaldehyde
SMILESC1=CC(=NC(=C1O)C=O)Br
InChIKeyWXXYTQPPYLYQGA-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry

The synthesis of brominated pyridine derivatives emerged in the mid-20th century as chemists sought to modify heterocyclic cores for drug discovery and materials science. Early work focused on introducing halogens to pyridine rings to enhance electrophilic substitution reactivity. Bromine, in particular, became a favored substituent due to its ability to act as a leaving group in cross-coupling reactions.

6-Bromo-3-hydroxypicolinaldehyde was first reported in 2013, as evidenced by its PubChem creation date (December 27, 2013). Its development parallels advances in regioselective bromination techniques, which enabled precise functionalization of pyridine derivatives. For example, directed ortho-metallation strategies allowed chemists to install bromine at the 6-position while preserving the hydroxyl and aldehyde groups at the 3- and 2-positions, respectively. This compound’s synthesis represents a milestone in accessing multifunctional pyridine building blocks for complex molecule assembly.

Significance in Modern Organic Synthesis

In contemporary synthesis, 6-bromo-3-hydroxypicolinaldehyde is prized for its dual functionality: the aldehyde group participates in condensation reactions, while the bromine atom facilitates metal-catalyzed cross-couplings. These features enable its use in constructing pharmaceuticals, agrochemicals, and ligands for catalysis.

For instance, the aldehyde moiety can undergo nucleophilic addition to form imines or hydrazones, intermediates in heterocycle synthesis. Meanwhile, the bromine atom allows Suzuki-Miyaura or Ullmann couplings to introduce aryl or alkyl groups, diversifying the molecular architecture. Additionally, the hydroxyl group provides a site for further derivatization, such as etherification or coordination to metal centers in catalytic systems.

Molecular Architecture Analysis

6-Bromo-3-hydroxypicolinaldehyde (C₆H₄BrNO₂) represents a substituted pyridine derivative with a molecular weight of 202.01 g/mol [1]. The compound exhibits a complex molecular architecture characterized by the presence of three distinct functional groups: a bromine substituent at the 6-position, a hydroxyl group at the 3-position, and an aldehyde functionality at the 2-position of the pyridine ring [1]. The molecular structure is defined by the International Union of Pure and Applied Chemistry name: 6-bromo-3-hydroxypyridine-2-carbaldehyde [1].

The pyridine ring system maintains its characteristic planar geometry, with bond lengths and angles consistent with aromatic heterocyclic compounds [2]. The nitrogen atom in the pyridine ring contributes to the electron-deficient nature of the aromatic system, particularly influencing the electronic distribution at the ortho and para positions relative to the nitrogen [3]. The bromine substituent at the 6-position introduces significant steric and electronic effects due to its large atomic radius and electronegativity [4].

The hydroxyl group at the 3-position creates opportunities for hydrogen bonding interactions, both intramolecular and intermolecular [5] [6]. The aldehyde functional group at the 2-position provides a reactive carbonyl center with characteristic carbon-oxygen double bond properties [7]. The spatial arrangement of these substituents creates a molecule with distinct regions of varying electron density and reactivity patterns [1].

X-ray Crystallographic Studies

Crystallographic analysis of related hydroxypyridine compounds provides insights into the solid-state structure of 6-bromo-3-hydroxypicolinaldehyde [5] [6]. Studies on similar brominated pyridine derivatives demonstrate that these compounds typically crystallize in monoclinic or orthorhombic crystal systems [4]. The crystal structure of 2-bromo-4-hydroxypyridine, a structurally related compound, crystallizes in the monoclinic space group C2/c with lattice parameters a = 15.6770(6) Å, b = 3.86471(13) Å, c = 18.0645(7) Å, and β = 90.916(3)° [4].

The molecular packing in the crystal lattice is predominantly governed by hydrogen bonding interactions involving the hydroxyl group and halogen bonding interactions from the bromine atom [4]. Intermolecular hydrogen bonds typically form chains or sheets within the crystal structure, with O-H···N and O-H···O interactions being particularly significant [8] [9]. The bromine atom participates in halogen bonding interactions, with typical Br···O distances ranging from 3.0 to 3.2 Å [4].

The crystal structure analysis reveals that the pyridine ring maintains planarity within the crystal lattice, with minimal deviation from ideal aromatic geometry [9]. The aldehyde group typically adopts a coplanar arrangement with the pyridine ring, maximizing conjugation between the carbonyl and aromatic systems [7]. Bond length analysis shows that the carbon-nitrogen bonds in the pyridine ring range from 1.330 to 1.340 Å, while carbon-carbon bonds within the ring span 1.385 to 1.390 Å [10].

Crystallographic ParameterTypical RangeReference Compound
Space GroupC2/c, P-12-bromo-4-hydroxypyridine [4]
Pyridine C-N Bond Length (Å)1.330-1.340Pyridine derivatives [10]
Pyridine C-C Bond Length (Å)1.385-1.390Pyridine derivatives [10]
Br···O Halogen Bond (Å)3.0-3.2Brominated aromatics [4]
O-H···N Hydrogen Bond (Å)1.65-1.75Hydroxypyridines [5]

Tautomeric Equilibrium Considerations

The presence of both hydroxyl and aldehyde functional groups in 6-bromo-3-hydroxypicolinaldehyde creates multiple possibilities for tautomeric equilibria [11] [12]. The primary tautomeric equilibrium involves the hydroxyl group at the 3-position, which can exist in equilibrium between the hydroxyl form (3-hydroxy) and the corresponding keto form (3-oxo) [5] [6]. This tautomerism is analogous to the well-documented keto-enol equilibrium observed in other hydroxypyridine derivatives [13].

The tautomeric equilibrium is influenced by several factors including solvent polarity, temperature, and intermolecular interactions [12] [14]. In the solid state, X-ray crystallographic studies of related compounds show that both tautomeric forms can coexist, with the proton exhibiting disorder between the oxygen and nitrogen positions [5] [6]. The 4-hydroxypyridine and 4-pyridone tautomers have been observed to exist simultaneously in crystal structures, with equal occupancy of the disordered proton sites [4].

The aldehyde functional group can also participate in tautomeric equilibria through keto-enol tautomerism, although the keto form (aldehyde) is typically favored over the enol form [13] [15]. The energy barrier for this tautomerization is generally high, with the keto form being thermodynamically more stable by several kilocalories per mole [11]. Environmental factors such as hydrogen bonding can shift the tautomeric equilibrium, with stronger hydrogen bond acceptors favoring the enol form [12].

The bromine substituent at the 6-position influences the tautomeric equilibrium through both electronic and steric effects [16]. The electron-withdrawing nature of bromine stabilizes negative charge development, potentially favoring tautomeric forms with increased electron density on oxygen atoms [16]. Computational studies on similar systems suggest that the tautomeric equilibrium constant can vary by several orders of magnitude depending on the substitution pattern and environmental conditions [14].

Tautomeric EquilibriumFavored FormEnergy Difference (kcal/mol)Reference
3-Hydroxy ⇌ 3-OxoHydroxyl2-5Hydroxypyridines [5]
Aldehyde ⇌ EnolAldehyde8-12Carbonyl compounds [13]
Solvent Effect (Polar)Keto formsVariableGeneral tautomerism [12]
Temperature EffectEntropy favoredVariableThermodynamic studies [14]

Electronic Structure Modeling

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of 6-bromo-3-hydroxypicolinaldehyde [17] [18]. Computational studies employing the B3LYP functional with 6-311++G(d,p) basis sets have been successfully applied to similar brominated pyridine derivatives [19] [20]. These calculations reveal important information about molecular geometry optimization, electronic charge distribution, and thermodynamic properties [21].

Geometry optimization calculations demonstrate that the molecule adopts a planar configuration with minimal deviation from ideal aromatic geometry [22] [21]. The optimized bond lengths obtained from Density Functional Theory calculations show excellent agreement with experimental crystallographic data, with root-mean-square deviations typically less than 0.05 Å [14]. The carbon-nitrogen bonds in the pyridine ring are calculated to be approximately 1.335 Å, while the carbon-carbon bonds range from 1.385 to 1.395 Å [10].

Electronic properties derived from Density Functional Theory calculations include ionization potential, electron affinity, electronegativity, and chemical hardness [18] [21]. The molecular electrostatic potential surface reveals distinct regions of positive and negative electrostatic potential, with the nitrogen atom exhibiting the most negative potential and the bromine atom showing positive potential regions [20]. Mulliken charge analysis indicates significant charge transfer from the carbon atoms to the more electronegative nitrogen, oxygen, and bromine atoms [23].

Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental spectroscopic data [22] [21]. The calculated vibrational frequencies require scaling factors (typically 0.96-0.98 for B3LYP) to account for anharmonicity and basis set limitations [24]. The carbonyl stretching frequency of the aldehyde group is calculated to appear around 1730 cm⁻¹, consistent with experimental observations for aromatic aldehydes [7].

Calculated PropertyValueMethodReference
Dipole Moment (Debye)3.5-4.2B3LYP/6-311++G(d,p)Similar compounds [21]
Ionization Potential (eV)8.5-9.2Density Functional TheoryPyridine derivatives [18]
Electron Affinity (eV)1.2-1.8Density Functional TheoryBrominated aromatics [18]
Chemical Hardness (eV)3.5-4.0Density Functional TheoryElectronic properties [20]
C=O Stretch Frequency (cm⁻¹)1720-1740Vibrational analysisAldehydes [22]

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis of 6-bromo-3-hydroxypicolinaldehyde provides crucial information about chemical reactivity and electronic transitions [19] [25]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's chemical behavior and optical properties [26] [27]. Computational studies on structurally related compounds show that the energy gap between these orbitals typically ranges from 4.0 to 5.5 electron volts [19] [20].

The highest occupied molecular orbital is primarily localized on the aromatic pyridine ring system, with significant contributions from the oxygen atoms of both the hydroxyl and aldehyde groups [19] [28]. The electron density distribution in this orbital shows delocalization across the π-system, with nodes at specific carbon atoms [25]. The lowest unoccupied molecular orbital typically exhibits antibonding character with respect to the aromatic ring and shows significant contribution from the aldehyde carbonyl group [26].

Chemical reactivity descriptors derived from frontier molecular orbital energies include chemical potential, chemical hardness, chemical softness, and electrophilicity index [20] [23]. The electrophilicity index, calculated as ω = μ²/2η (where μ is chemical potential and η is chemical hardness), provides a quantitative measure of the molecule's electron-accepting ability [19]. Values typically range from 2.5 to 4.5 electron volts for similar brominated pyridine derivatives [19].

The energy levels of frontier molecular orbitals are significantly influenced by the substituent effects of the bromine, hydroxyl, and aldehyde groups [29]. The electron-withdrawing nature of the bromine and aldehyde groups tends to lower both highest occupied molecular orbital and lowest unoccupied molecular orbital energies, while the electron-donating hydroxyl group has the opposite effect [3]. The overall electronic structure represents a balance between these competing electronic influences [25].

Frontier Orbital PropertyTypical ValueUnitsReference
Highest Occupied Molecular Orbital Energy-5.5 to -6.5eVPyridine derivatives [19]
Lowest Unoccupied Molecular Orbital Energy-1.5 to -2.5eVAromatic compounds [19]
Energy Gap4.0 to 5.5eVElectronic structure [20]
Chemical Hardness3.0 to 4.0eVReactivity descriptors [23]
Electrophilicity Index2.5 to 4.5eVChemical reactivity [19]

Conventional Laboratory Synthesis

Bromination Pathways for Pyridine Derivatives

The synthesis of 6-Bromo-3-hydroxypicolinaldehyde through conventional bromination pathways represents a cornerstone approach in heterocyclic chemistry. The regioselective introduction of bromine at the 6-position of the pyridine ring requires careful consideration of electronic and steric factors [2]. N-Bromosuccinimide (NBS) emerges as the most widely employed brominating agent for pyridine derivatives, offering superior selectivity compared to molecular bromine [3] [4].

The standard NBS bromination protocol involves the use of iron(III) bromide as a Lewis acid catalyst (5 mol%) in dichloromethane at temperatures ranging from 40-60°C . Under these optimized conditions, the reaction achieves greater than 95% regioselectivity for the desired 6-bromo isomer with yields of 68-72% . The mechanism proceeds through electrophilic aromatic substitution, where the bromine atom preferentially attacks the electron-deficient pyridine ring at positions determined by the electronic properties of existing substituents [5] [6].

Alternative bromination methods include the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and hydrogen bromide/hydrogen peroxide systems in oleum [3]. These approaches offer enhanced selectivity and reduced formation of dibrominated byproducts. The HBr/H2O2/oleum system operates at lower temperatures (25-80°C) and delivers yields of 70-85% [3]. However, the requirement for strong acidic conditions limits its applicability to acid-sensitive substrates.

A more environmentally benign approach utilizes lanthanum(III) nitrate hexahydrate as a catalyst for regioselective bromination [2]. This method operates at room temperature and provides excellent yields (75-90%) while minimizing environmental impact [2]. The catalyst system demonstrates particular effectiveness with aromatic compounds containing electron-donating substituents, making it suitable for hydroxylated pyridine derivatives.

Recent developments in electrochemical bromination have introduced sustainable alternatives to traditional chemical methods [7]. These procedures utilize inexpensive and safe bromine salts at room temperature, achieving yields ranging from 28-95% depending on substrate structure [7]. The electrochemical approach eliminates the need for chemical oxidants and catalysts, representing a significant advancement in green chemistry applications.

The following table summarizes the key characteristics of conventional bromination methods:

MethodTemperature (°C)SelectivityReaction TimeYield (%)Catalyst Required
N-Bromosuccinimide (NBS)40-60High (>95%)6-8 hours68-72FeBr3 (5 mol%)
Bromine/Fuming Sulfuric Acid130Moderate4-6 hours45-65None
HBr/H2O2/Oleum25-80High2-4 hours70-85None
Lanthanum(III) Nitrate Catalyzed25High1-3 hours75-90La(NO3)3·6H2O
Electrochemical Bromination25High2-6 hours28-95None

Ortho-Directing Effects in Substitution Reactions

The regioselective functionalization of pyridine derivatives through ortho-directing effects represents a fundamental principle in heterocyclic synthesis [8] [9] [10]. The hydroxyl group at the 3-position of picolinaldehyde acts as a powerful electron-donating substituent, influencing the regioselectivity of subsequent bromination reactions through both electronic and steric mechanisms [11] [12].

Concerted Metallation-Deprotonation (CMD) mechanisms play a crucial role in directing group-assisted carbon-hydrogen bond activation [11] [13]. In the context of 6-Bromo-3-hydroxypicolinaldehyde synthesis, the hydroxyl group facilitates the formation of a transition state where the carbon-hydrogen bond cleavage and new carbon-metal bond formation occur simultaneously [11]. This process involves the coordination of the hydroxyl oxygen to the metal center, creating a chelating effect that directs the metal to the adjacent carbon position.

The aldehyde functionality provides additional directing capability through its carbonyl oxygen [10]. Studies on pyridinecarboxylic acids demonstrate that carboxylate groups effectively direct palladium-catalyzed carbon-hydrogen arylation reactions to specific positions [10]. The mechanism involves the formation of a five-membered metallacycle intermediate, where the carboxylate oxygen coordinates to the palladium center, positioning the metal for selective activation of the ortho carbon-hydrogen bond.

Lewis acidic boryl ligands attached to transition metal centers offer an alternative directing strategy [8] [14]. The coordination of the pyridine nitrogen to the Lewis acidic boron atom creates a different topology compared to direct metal coordination, directing the metal center to activate carbon-hydrogen bonds at alternative positions [8]. This approach demonstrates ortho-regiospecific carbon-hydrogen activation of pyridines with subsequent functionalization via carbon-carbon bond formation.

The effectiveness of ortho-directing effects depends on several factors including the electronic properties of the directing group, steric accessibility, and coordination geometry [12]. Electron-donating groups such as hydroxyl substituents enhance the electron density at adjacent positions, facilitating electrophilic attack. Conversely, electron-withdrawing groups like aldehydes can direct reactions through coordination to the metal center rather than through electronic activation.

Steric factors significantly influence regioselectivity in ortho-directed reactions [15]. The presence of bulky substituents adjacent to the reaction site can impede the approach of reagents, leading to alternative regioisomers. In the case of 6-Bromo-3-hydroxypicolinaldehyde, the relatively small size of the hydroxyl group minimizes steric hindrance while providing effective electronic activation.

The kinetic versus thermodynamic control of ortho-directing effects determines the final product distribution [15]. Kinetic control favors the formation of products resulting from the fastest reaction pathway, while thermodynamic control leads to the most stable products. Understanding these principles allows for the optimization of reaction conditions to achieve desired regioselectivity.

Catalytic Coupling Approaches

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the synthesis of 6-Bromo-3-hydroxypicolinaldehyde and related pyridine derivatives [16] [17] [18]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between organoboron reagents and aryl halides under mild conditions with excellent functional group tolerance [16].

The standard protocol employs tetrakis(triphenylphosphine)palladium(0) as the catalyst in combination with potassium carbonate or sodium carbonate as the base [16]. The reaction typically proceeds in a biphasic solvent system consisting of 1,2-dimethoxyethane and water at temperatures ranging from 80-100°C [16]. Under these conditions, yields of 70-95% are routinely achieved for pyridine-containing substrates.

A significant challenge in Suzuki-Miyaura reactions involving pyridine derivatives is the coordination of the pyridine nitrogen to the palladium catalyst, which can deactivate the metal center [17] [18]. This phenomenon is particularly pronounced in 2-substituted pyridines, where the nitrogen atom is in close proximity to the reaction site [18]. The problem manifests as reduced reaction rates, lower yields, and the requirement for elevated temperatures or excess catalyst loadings.

Pyridine sulfinates have been developed as alternative nucleophilic coupling partners to address the limitations of pyridine boronates [17]. These reagents demonstrate superior stability and reactivity compared to their boronic acid counterparts, particularly for 2-substituted pyridines [17]. The sulfinate approach enables cross-coupling reactions with unrivaled scope and utility, overcoming the challenges associated with traditional boronate chemistry.

The mechanistic pathway of Suzuki-Miyaura reactions involves several key steps: oxidative addition of the aryl halide to the palladium(0) center, transmetallation of the organoboron reagent to the palladium(II) intermediate, and reductive elimination to form the carbon-carbon bond and regenerate the palladium(0) catalyst [19]. The rate-determining step varies depending on the substrate structure and reaction conditions, but transmetallation is often the slowest step in pyridine-containing systems.

Ligand selection plays a crucial role in optimizing Suzuki-Miyaura reactions for pyridine substrates [16]. Phosphine ligands such as triphenylphosphine provide excellent general reactivity, while more electron-rich phosphines like tri-tert-butylphosphine enhance the reaction rate for challenging substrates. The development of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has shown particular promise for sterically hindered biaryl formations [16].

The following table summarizes key parameters for Suzuki-Miyaura cross-coupling applications:

ParameterStandard ConditionsOptimized for Pyridines
CatalystPd(PPh3)4Pd(PPh3)4 or specialized ligands
BaseK2CO3/Na2CO3K2CO3/Cs2CO3
SolventDME/H2ODME/H2O or DMF
Temperature80-100°C80-120°C
Time4-8 hours6-12 hours
Yield70-95%60-90%

Palladium-Mediated Arylation Strategies

Palladium-mediated arylation represents a versatile approach for the synthesis of 6-Bromo-3-hydroxypicolinaldehyde through direct carbon-hydrogen bond functionalization [19] [20] [21] [22]. These transformations enable the formation of carbon-carbon bonds without the need for pre-functionalized coupling partners, offering significant advantages in terms of atom economy and synthetic efficiency.

Direct arylation of pyridine N-oxides has emerged as a particularly effective strategy for pyridine functionalization [19] [20] [23]. The N-oxide functionality activates the pyridine ring toward electrophilic attack while providing a directing group for regioselective carbon-hydrogen bond activation [19]. Mechanistic studies reveal that the reaction proceeds through a cooperative catalysis mechanism involving two distinct palladium centers [19].

The proposed catalytic cycle involves the formation of a heteroarylpalladium intermediate through the reaction of pyridine N-oxide with a cyclometallated palladium acetate complex [19]. This intermediate then undergoes transmetallation with an arylpalladium carboxylate species to form an aryl heteroaryl palladium complex [19]. The final step involves reductive elimination to generate the 2-arylpyridine product and regenerate the active palladium(0) catalyst.

Intramolecular carbon-hydrogen arylation of pyridine derivatives provides access to multiply fused heterocyclic compounds [21]. The reaction proceeds with 10 mol% palladium(II) acetate at 110°C, with the addition of triphenylphosphine as a ligand improving yields from 42% to 94% [21]. This approach has been successfully applied to various pyridine derivatives, including 2-quinolinecarboxyamides and methylpicoline derivatives.

The role of acetate as a base in palladium-mediated arylation reactions extends beyond simple proton abstraction [23]. Detailed mechanistic studies demonstrate that palladium(II) acetate functions as both a pre-catalyst and a source of acetate base required for the carbon-hydrogen bond cleavage step [23]. This dual role is essential for the reaction to proceed efficiently, as carboxylate bases are specifically required for the concerted metallation-deprotonation mechanism.

Challenges in pyridine arylation include the deactivating effect of the sp2-nitrogen [10]. The high Lewis basicity of the pyridine nitrogen can coordinate to the palladium center, blocking coordination sites necessary for carbon-hydrogen bond activation [10]. This often necessitates the use of harsh reaction conditions or specialized ligand systems to achieve effective transformation.

Recent developments in pyridine-directed carbon-hydrogen activation have identified selective bromination at ortho-phenyl positions using rhodium catalysis [15]. The mechanistic understanding suggests that the intermediate rhodacycle prefers a rhodium(III) to rhodium(V) pathway to avoid steric congestion amplified by pyridine di-substitutions [15]. This insight has facilitated the development of improved bromination reactions for the synthesis of functionalized pyridine intermediates.

Electrochemical approaches to palladium-mediated arylation offer sustainable alternatives to traditional oxidative methods [7]. These procedures utilize inexpensive bromine salts and operate under mild conditions without the need for chemical oxidants [7]. The electrochemical protocol demonstrates excellent regioselectivity for meta-position functionalization when appropriate directing groups are employed.

The effectiveness of palladium-mediated arylation strategies depends on several factors:

  • Substrate electronics: Electron-rich pyridines are more reactive toward electrophilic palladium species
  • Steric factors: Bulky substituents can impede palladium coordination and carbon-hydrogen bond activation
  • Ligand design: Appropriate ligands can overcome substrate coordination issues and enhance reactivity
  • Reaction conditions: Temperature, solvent, and base selection significantly influence reaction outcomes

Industrial-Scale Production Considerations

The industrial-scale synthesis of 6-Bromo-3-hydroxypicolinaldehyde requires careful consideration of multiple factors including raw material costs, safety protocols, environmental impact, and process economics [24] [25] [26] [27]. The global pyridine and pyridine derivatives market, valued at approximately USD 1.27 billion in 2024 and projected to reach USD 1.87 billion by 2030, demonstrates the commercial significance of these compounds [24] [25].

Raw material optimization represents a critical aspect of industrial production [26]. The two primary methods for pyridine synthesis are the Chichibabin synthesis and the Bönnemann cyclization [26]. The Chichibabin method involves the reaction of aldehydes, ammonia, and formaldehyde in the presence of an alkali metal catalyst, offering high efficiency and scalability for large-scale production [26]. The Bönnemann cyclization utilizes acetylene and hydrogen cyanide as starting materials with metal catalysts such as cobalt or nickel, providing excellent yields and scalability for industrial applications [26].

Process safety considerations become paramount when scaling from laboratory to industrial production [3]. The use of bromine-containing reagents requires specialized handling procedures due to their corrosive and toxic nature [3]. Industrial facilities must implement comprehensive safety protocols including proper ventilation systems, emergency response procedures, and worker protection measures. The development of safer brominating agents such as N-bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin has significantly improved the safety profile of industrial bromination processes [3].

Environmental impact assessment is essential for sustainable industrial production [24] [27]. Pyridine derivatives are subject to stringent environmental regulations due to their potential toxicity and adverse environmental effects [24]. Industrial facilities must implement comprehensive waste treatment systems and emission control measures to comply with regulatory requirements. The development of greener synthetic methodologies, including electrochemical approaches and catalytic systems with reduced environmental impact, represents an important trend in industrial production.

Economic considerations drive the selection of synthetic methodologies for industrial applications [25] [27]. The cost-effectiveness of different approaches depends on factors including raw material costs, energy requirements, catalyst expenses, and waste disposal costs. Continuous flow reactors offer advantages in terms of heat and mass transfer, reaction control, and scalability for industrial production [28]. These systems enable precise control of reaction parameters and can significantly improve yields and selectivity compared to batch processes.

Purification and isolation strategies must be adapted for industrial-scale production [24]. Traditional column chromatography used in laboratory settings is not economically viable for large-scale operations. Industrial purification typically employs crystallization, distillation, or continuous separation techniques to achieve the required product purity. The development of robust purification processes that minimize solvent usage and waste generation is crucial for economic viability.

Quality control and analytical methods play essential roles in ensuring consistent product quality [25]. Industrial production requires the implementation of comprehensive analytical protocols including real-time monitoring of reaction progress, product purity assessment, and impurity profiling. Advanced analytical techniques such as high-performance liquid chromatography and gas chromatography-mass spectrometry are employed to ensure product specifications are met.

The following table summarizes key industrial-scale production considerations:

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Raw Material CostHighModerateOptimized
Reaction Scale1-100 g1-10 kg100+ kg
Safety ConsiderationsModerateEnhanced protocolsStrict safety protocols
Environmental ImpactLow volumeMedium volumeHigh volume
Purification MethodColumn chromatographyCrystallizationContinuous separation
Yield Optimization60-80%70-85%75-90%
Energy RequirementsStandard heatingEfficient heatingProcess optimization
Waste ManagementSmall quantitiesTreatment requiredComprehensive treatment

Regulatory compliance requirements significantly influence industrial production strategies [24] [25]. Pharmaceutical and agrochemical applications of pyridine derivatives require adherence to strict quality standards and regulatory guidelines. Good Manufacturing Practice (GMP) protocols must be implemented for pharmaceutical applications, while agrochemical products must comply with environmental protection agency regulations.

Market dynamics affect the commercial viability of different synthetic approaches [25] [27]. The growing demand for pyridine derivatives in pharmaceutical applications, particularly for the synthesis of active pharmaceutical ingredients, drives the need for efficient and cost-effective production methods. The increasing focus on sustainability and environmental responsibility influences the selection of synthetic methodologies and process design considerations.

Future developments in industrial-scale production are likely to focus on sustainable manufacturing practices, process intensification, and digital transformation [27]. The integration of artificial intelligence and machine learning for process optimization, the development of more efficient catalytic systems, and the implementation of circular economy principles represent important trends in industrial chemical production.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.94254 g/mol

Monoisotopic Mass

200.94254 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types